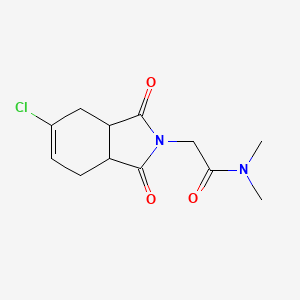![molecular formula C22H24N6O B5504349 N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5504349.png)
N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyridazinone compounds involves multiple steps, including condensation, cycloalkylation, and nucleophilic substitution reactions. For example, the synthesis of thieno[2,3-c]pyridazines and related derivatives is achieved by condensing 4-cyano-5,6-dimethyl-3-pyridazinone with aromatic aldehydes, followed by various reactions including refluxing with phosphorus oxychloride, reacting with thiourea, and cycloalkylation with halocompounds in the presence of sodium methoxide (Gaby et al., 2003). These synthetic routes highlight the complexity and versatility in synthesizing pyridazine-based compounds.
Molecular Structure Analysis
The molecular structure of compounds closely related to "N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine" has been elucidated using X-ray diffraction methods. Studies on anticonvulsant compounds have shown that the inclination of the phenyl ring and the delocalization of the piperidine nitrogen lone pair towards the middle heterocycle are crucial structural features (Georges et al., 1989). These findings provide insights into the electronic and structural characteristics essential for the biological activity of these molecules.
Chemical Reactions and Properties
The chemical reactivity of pyridazinone derivatives encompasses a broad range of reactions, including cycloadditions, nucleophilic substitutions, and carbonylation reactions at a C−H bond. For instance, N-(2-pyridinyl)piperazines have been shown to undergo a novel carbonylation reaction involving dehydrogenation and carbonylation at a C−H bond, influenced by electronic factors (Ishii et al., 1997). These reactions underscore the complex chemical behavior and potential utility of such compounds in organic synthesis and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
The synthesis of analogues, including N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine, aims to discover more potent and selective antithrombotic drugs. These compounds, synthesized through various chemical reactions, have shown effectiveness against platelet aggregation induced by ADP in vitro, with one compound demonstrating the most potent activity among synthesized titles (Dong, 2003).
Brain-Specific Delivery Systems
Radioiodinated phenylamines attached to dihydropyridine carriers, closely related to the structure of interest, have been evaluated for their potential in brain-specific delivery of radiopharmaceuticals. These compounds showed good brain uptake and favorable brain to blood ratios in rats, demonstrating the technique's usefulness for measuring cerebral blood perfusion (Tedjamulia et al., 1985).
Herbicide Action Modes
Substituted pyridazinone compounds, related to the chemical , have been studied for their herbicidal properties, showing inhibition of photosynthesis and the Hill reaction in barley. These actions account for the phytotoxicity of such compounds, offering insight into their modes of action as herbicides (Hilton et al., 1969).
Anti-inflammatory and Analgesic Activities
Derivatives of pyridazinone, which share a structural framework with N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Among these, specific compounds demonstrated promising analgesic and anti-inflammatory effects without inducing gastric ulcerogenic effects, indicating their potential for medical applications (Gökçe et al., 2005).
Antineoplastic Properties
The metabolism of flumatinib, a compound with a similar chemical structure, has been studied in chronic myelogenous leukemia patients. Understanding its metabolic pathways, including N-demethylation and hydroxylation, provides valuable insights into the development of effective antineoplastic agents (Gong et al., 2010).
Eigenschaften
IUPAC Name |
1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-17-7-8-19(23-16-17)24-20-9-10-21(26-25-20)27-11-13-28(14-12-27)22(29)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRBBDXUAQHYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5504267.png)
![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5504272.png)
![4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5504276.png)

![2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5504319.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5504323.png)
![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5504325.png)
![N-[4-(cyclopentyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5504327.png)
![2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5504328.png)


![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5504341.png)
![(3S)-N,N-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]azepan-3-amine](/img/structure/B5504356.png)
